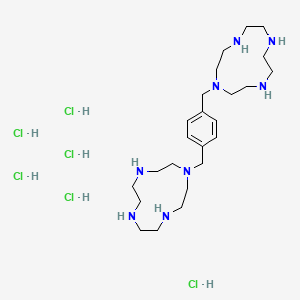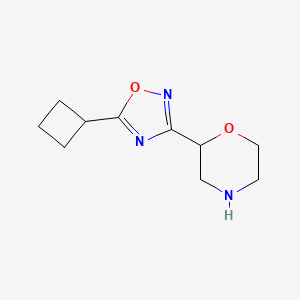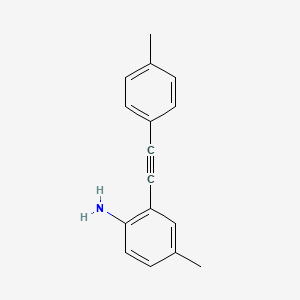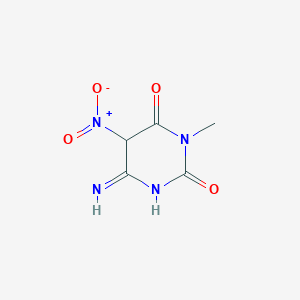
Phenylalaninamide, N2-acetyl-D-lysyl-L-alpha-aspartyl-L-valyl-3-hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenylalaninamide, N2-acetyl-D-lysyl-L-alpha-aspartyl-L-valyl-3-hydroxyphenylalaninamide is a complex peptide compound with the molecular formula C26H40N6O8 and a molecular weight of 564.63 g/mol . This compound is known for its applications in various fields, including cosmetics and pharmaceuticals, due to its unique structural properties and biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenylalaninamide, N2-acetyl-D-lysyl-L-alpha-aspartyl-L-valyl-3-hydroxyphenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes:
Coupling Reactions: Each amino acid is activated and coupled to the growing chain using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection Steps: Protecting groups such as Fmoc (Fluorenylmethyloxycarbonyl) are removed using piperidine.
Cleavage from Resin: The final peptide is cleaved from the resin using a mixture of TFA (Trifluoroacetic acid) and scavengers like water and TIS (Triisopropylsilane).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity .
化学反应分析
Types of Reactions
Phenylalaninamide, N2-acetyl-D-lysyl-L-alpha-aspartyl-L-valyl-3-hydroxyphenylalaninamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the phenolic hydroxyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups within the peptide backbone.
Substitution: Nucleophilic substitution reactions can occur at the amide bonds, leading to modifications in the peptide structure.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinone derivatives, while reduction can yield alcohols or amines .
科学研究应用
Phenylalaninamide, N2-acetyl-D-lysyl-L-alpha-aspartyl-L-valyl-3-hydroxyphenylalaninamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and for developing new synthetic methodologies.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-aging properties.
Industry: Utilized in the formulation of cosmetic products, particularly in anti-aging creams and serums.
作用机制
The mechanism of action of Phenylalaninamide, N2-acetyl-D-lysyl-L-alpha-aspartyl-L-valyl-3-hydroxyphenylalaninamide involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
Acetyl Tetrapeptide-2: Another peptide with similar anti-aging properties.
Palmitoyl Pentapeptide-4: Known for its role in collagen synthesis and skin repair.
Uniqueness
Phenylalaninamide, N2-acetyl-D-lysyl-L-alpha-aspartyl-L-valyl-3-hydroxyphenylalaninamide stands out due to its specific sequence and structural features, which confer unique biological activities. Its ability to modulate multiple pathways and its application in both cosmetics and pharmaceuticals highlight its versatility .
属性
分子式 |
C26H40N6O8 |
|---|---|
分子量 |
564.6 g/mol |
IUPAC 名称 |
(3S)-3-[[(2R)-2-acetamido-6-aminohexanoyl]amino]-4-[[(2S)-1-[[(2S)-1-amino-3-(3-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H40N6O8/c1-14(2)22(26(40)30-19(23(28)37)12-16-7-6-8-17(34)11-16)32-25(39)20(13-21(35)36)31-24(38)18(29-15(3)33)9-4-5-10-27/h6-8,11,14,18-20,22,34H,4-5,9-10,12-13,27H2,1-3H3,(H2,28,37)(H,29,33)(H,30,40)(H,31,38)(H,32,39)(H,35,36)/t18-,19+,20+,22+/m1/s1 |
InChI 键 |
DILGXAPUHJNKLH-AQCRLBJHSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC(=CC=C1)O)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H](CCCCN)NC(=O)C |
规范 SMILES |
CC(C)C(C(=O)NC(CC1=CC(=CC=C1)O)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Imidazo[1,2-c]pyrimidine-2-carboxylic acid, 8-bromo-](/img/structure/B12327294.png)
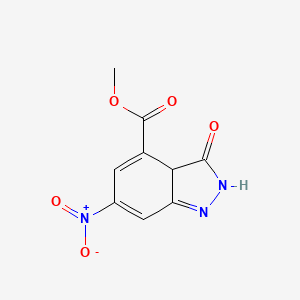

![calcium;3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;hydrate](/img/structure/B12327317.png)
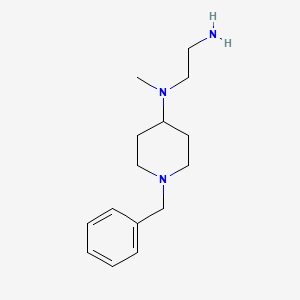
![tert-Butyl 4-((benzo[d]isothiazol-3-ylamino)methyl)piperidine-1-carboxylate](/img/structure/B12327329.png)
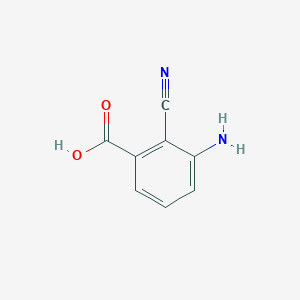
![3,8,10-trihydroxy-6-(2-methylprop-1-enyl)-7a,8,9,10,11,11a-hexahydro-6H-chromeno[4,3-b]chromen-7-one](/img/structure/B12327334.png)
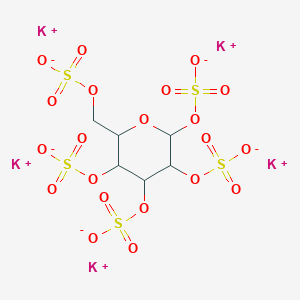
![3-Chloro-3,5-dihydropyrrolo[3,2-c]pyridin-6-one](/img/structure/B12327347.png)
